Lipophilicity Advantage of C2-Isopropyl Substitution
The target compound exhibits a computed LogP of 0.6904, a value consistent with significant lipophilic character imparted by the C2-isopropyl group . This stands in sharp contrast to 3-aminobutanoic acid, the unsubstituted parent β-amino acid, which registers an XLogP3 of -3.1 [1], a difference of 3.79 log units reflecting >6000-fold higher preference for aqueous phase. The C2-ethyl analog similarly falls on the hydrophilic side with XLogP3 of -2.1 [2]. Even the N-isopropyl regioisomer 3-[(propan-2-yl)amino]butanoic acid differs mechanistically: its isopropyl group is attached to the nitrogen rather than the carbon backbone, producing a secondary amine with distinct hydrogen-bond donor capacity . This lipophilicity profile directly impacts extraction efficiency, chromatographic retention (predicted HPLC log k' increase), and passive membrane permeability in cellular assays.
| Evidence Dimension | Computed Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.6904 |
| Comparator Or Baseline | 3-Aminobutanoic acid: XLogP3 = -3.1; 3-Amino-2-ethylbutanoic acid: XLogP3 = -2.1 |
| Quantified Difference | Δ = +3.79 log units vs. 3-aminobutanoic acid; Δ = +2.79 log units vs. 2-ethyl analog |
| Conditions | Computed values from vendor-reported LogP (target) and PubChem XLogP3 (comparators) |
Why This Matters
A lipophilicity difference exceeding 3 log units fundamentally alters solvent partitioning, solid-phase extraction recovery, and reversed-phase HPLC retention, making the target compound suitable for applications requiring higher organic-phase affinity where polar analogs would be lost during workup.
- [1] 3-Aminobutanoic Acid. Plantaedb.com. XLogP3: -3.10. CAS: 541-48-0. View Source
- [2] 3-Amino-2-ethylbutanoic Acid. PubChem CID 541735. XLogP3-AA: -2.1. Molecular Weight: 131.17 g/mol. View Source
